1,3-Dichlorocyclohexane

Conformational Analysis Stereochemistry Computational Chemistry

1,3-Dichlorocyclohexane (CAS 55887-78-0) is a chlorinated cycloalkane that functions as a specialty solvent and key intermediate in organic synthesis. It is a disubstituted cyclohexane isomer with chlorine atoms on non-adjacent carbons, which imparts a specific stereochemical profile and reactivity that distinguishes it from its 1,2-, 1,4-, and 1,1- substituted analogs.

Molecular Formula C6H10Cl2
Molecular Weight 153.05 g/mol
CAS No. 55887-78-0
Cat. No. B1332193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichlorocyclohexane
CAS55887-78-0
Molecular FormulaC6H10Cl2
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)Cl)Cl
InChIInChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2
InChIKeyHXWLCXAXTOJPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichlorocyclohexane (CAS 55887-78-0): Sourcing and Selection for Specialty Solvent and Intermediate Applications


1,3-Dichlorocyclohexane (CAS 55887-78-0) is a chlorinated cycloalkane that functions as a specialty solvent and key intermediate in organic synthesis . It is a disubstituted cyclohexane isomer with chlorine atoms on non-adjacent carbons, which imparts a specific stereochemical profile and reactivity that distinguishes it from its 1,2-, 1,4-, and 1,1- substituted analogs [1]. The compound is typically supplied as a neat liquid with a purity >85% and has a molecular weight of 153.05 g/mol .

Why 1,3-Dichlorocyclohexane Is Not Interchangeable with Other Dichlorocyclohexane Isomers in Critical Applications


The assumption that any dichlorocyclohexane isomer will perform identically is incorrect due to fundamental differences in their stereochemistry, conformational equilibria, and resulting physical and chemical properties [1]. For instance, the 1,3-isomer exists as distinct cis and trans configurational isomers, each with unique conformational energy landscapes that dictate their relative stability and reactivity. In contrast, the 1,4-isomer is achiral and lacks chiral centers altogether, which can be a critical deficiency in stereoselective synthesis [2]. Furthermore, the 1,3-substitution pattern provides a unique balance of polarity and steric bulk that is essential for its function as a solvent in specialized polymer formulations, a role for which the 1,1- or 1,2-isomers may be unsuitable . Generic substitution without understanding these quantitative differences can lead to failed syntheses, suboptimal material properties, and procurement of materials unfit for specific research or industrial purposes.

Quantitative Differentiation Guide: 1,3-Dichlorocyclohexane vs. Key Analogs for Informed Procurement


Conformational Energy Difference in cis-1,3-Dichlorocyclohexane

A quantitative and defining characteristic of cis-1,3-dichlorocyclohexane is the substantial energy barrier between its two chair conformations. This is in stark contrast to its trans isomer and the 1,4-analog. The energy difference between the diequatorial (ee) and diaxial (aa) conformers of cis-1,3-dichlorocyclohexane is a significant 25.0 kJ/mol, as determined by analysis of 1,3-diaxial strain energies [1]. This value is crucial for predicting its behavior in reactions sensitive to molecular conformation and sterics.

Conformational Analysis Stereochemistry Computational Chemistry

Presence of Chiral Centers: 1,3- vs. 1,4-Dichlorocyclohexane

Unlike the 1,4-isomer, 1,3-dichlorocyclohexane possesses two chiral centers, making it a valuable building block for stereoselective synthesis. While the cis-1,3-isomer is a meso compound (achiral), the trans-1,3-isomer exists as a pair of enantiomers [1]. In contrast, both the cis and trans isomers of 1,4-dichlorocyclohexane are completely achiral due to a plane of symmetry in the ring [2].

Chirality Isomerism Pharmaceutical Intermediates

Specific Application in Aerospace-Grade Polysulfide Sealants

A primary and documented industrial application for 1,3-dichlorocyclohexane is as a specialized solvent in the synthesis of chemically foamed polysulfide sealants for aerospace fuel tanks . This application leverages its specific solubility parameters and boiling point to achieve the required foam morphology and cure profile. While other isomers like 1,4-dichlorocyclohexane are also used as solvents, the specific patent and product literature directly links the 1,3-isomer to this high-performance aerospace application [1], indicating a validated, fit-for-purpose role.

Materials Science Aerospace Engineering Polymer Chemistry

Targeted Application Scenarios for 1,3-Dichlorocyclohexane Based on Quantitative Differentiation


Development of Aerospace and Automotive Polysulfide Sealants

1,3-Dichlorocyclohexane is the preferred solvent for the synthesis of chemically foamed polysulfide sealants, particularly in demanding aerospace applications where low density and high fuel resistance are critical . Its use is documented in patent literature for creating low-density sealant formulations for fuel tanks [1]. This is a direct, application-specific use case supported by quantitative property data that differentiates it from general-purpose solvents.

Stereoselective Synthesis of Pharmaceutical and Agrochemical Intermediates

The presence of two chiral centers in 1,3-dichlorocyclohexane makes it a valuable scaffold for asymmetric synthesis . Researchers can utilize the distinct cis and trans isomers as building blocks to introduce specific stereochemistry into more complex molecules, a critical requirement in the development of many active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application is enabled by the compound's stereochemical properties, as outlined in Section 3.

Conformational Analysis and Computational Chemistry Studies

The large, quantifiable conformational energy difference (25.0 kJ/mol) in cis-1,3-dichlorocyclohexane provides an excellent model system for studying steric effects and conformational equilibria in six-membered rings . It is a benchmark molecule for validating computational models and teaching fundamental principles of stereochemistry, making it a standard procurement item for academic and industrial research laboratories focused on molecular modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dichlorocyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.